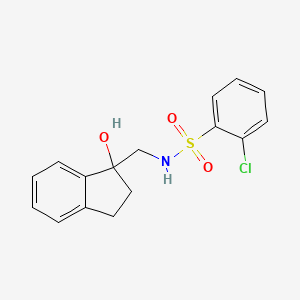

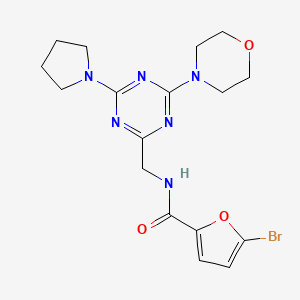

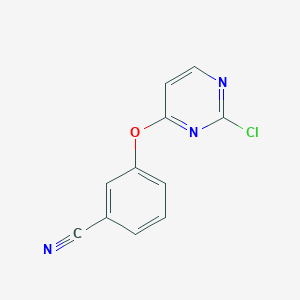

![molecular formula C22H20N4O3S B2965002 N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034407-50-4](/img/structure/B2965002.png)

N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-([2,3’-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It is a derivative of quinoline, a nitrogen-containing heterocycle . Quinoline and its derivatives are known for their wide spectrum of biological activity and are used in the development of new drugs .

Synthesis Analysis

The synthesis of such complex quinoline derivatives often involves reactions of quinoline-sulfenyl halides with cyclic alkenes . The reactions of quinoline-8-sulfenyl halides with cycloalkenes (cyclopentene, cyclohexene, and cyclooctene), depending on the nature of the halogen, led to [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines in high yields .Molecular Structure Analysis

The molecular structure of quinoline derivatives can be influenced by the substituents on the quinoline ring . For instance, 8-hydroxyquinoline derivatives have a non-planar molecular geometry with larger dihedral angles between the planes of the aromatic rings .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the reactions of quinoline-8-sulfenyl halides with cycloalkenes led to [1,4]thiazino[2,3,4-ij]quinolin-11-ium derivatives or 8-[(2-chlorocycloalkyl)sulfanyl]quinolines .Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by the substituents on the quinoline ring . For instance, 8-hydroxyquinoline derivatives have a non-planar molecular geometry with larger dihedral angles between the planes of the aromatic rings .Applications De Recherche Scientifique

Synthesis and Biological Activity

Sulfonamide hybrids, such as N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are recognized for their diverse pharmacological properties. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The synthesis and biological activity of these hybrids have been extensively researched, with significant advances made in recent years in developing these compounds with various pharmaceutical active scaffolds (Ghomashi et al., 2022).

Antitumor Activity

This compound derivatives have been investigated for their antitumor activity. A study showed that replacing the acridine moiety with an analogous 2-oxo-2H-pyrano[2,3-b]quinoline system in these compounds significantly reduced their anticancer activity and their propensity to intercalate into double-stranded DNA, underscoring the critical role of the acridine moiety in determining their biological activity (Chilin et al., 2009).

DNA Interaction and Nuclease Activity

Studies have also explored the interaction of sulfonamide derivatives with DNA. For instance, Mn(II) complexes with sulfonamides derived from 8-aminoquinoline, including variants similar to this compound, show significant interaction with DNA and exhibit nuclease activity. This research provides insights into the potential use of these compounds in targeting DNA in cancer therapies (Macías et al., 2012).

Synthesis Methodologies

Innovative methodologies for synthesizing compounds like this compound have been reported. For example, one study described a highly efficient route for synthesizing related pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides. This research is significant as it provides a streamlined process for creating complex structures relevant in medicinal chemistry (Kiruthika et al., 2014).

Mécanisme D'action

Orientations Futures

Quinoline derivatives, including “N-([2,3’-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide”, have a rich diversity of biological properties and represent an important type of “privileged structure” . This suggests that they could be further exploited for therapeutic applications in the future .

Propriétés

IUPAC Name |

11-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c27-20-6-5-15-11-19(12-16-7-10-26(20)22(15)16)30(28,29)25-14-18-4-2-9-24-21(18)17-3-1-8-23-13-17/h1-4,8-9,11-13,25H,5-7,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXJRTOMMITLTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

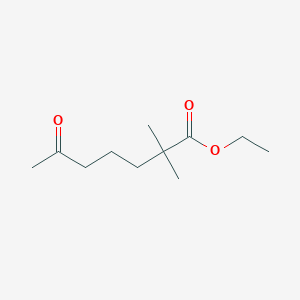

![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)

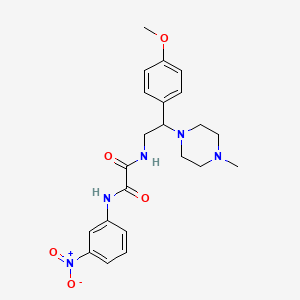

![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2964928.png)

![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)

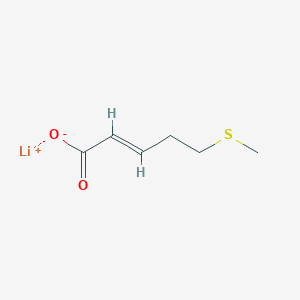

![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)

![4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2964938.png)